3-hydroxy-5-(trifluoromethyl)benzoic Acid
Overview
Description
3-hydroxy-5-(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H5F3O3 . It is a derivative of benzoic acid, featuring a hydroxyl group at the third position and a trifluoromethyl group at the fifth position on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 3-hydroxy-5-(trifluoromethyl)benzoic acid are currently unknown . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Mode of Action
Benzoic acid derivatives are known to undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
As a benzoic acid derivative, it can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
Pharmacokinetics
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
It’s known that benzoic acid derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors . For instance, it should be stored in an inert atmosphere at room temperature . Also, personal protective equipment should be worn to avoid inhalation, ingestion, and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct trifluoromethylation of 3-hydroxybenzoic acid using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods: In industrial settings, the production of 3-hydroxy-5-(trifluoromethyl)benzoic acid may involve multi-step processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-hydroxy-5-(trifluoromethyl)benzoic acid can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzoic acids, phenols, and other aromatic compounds .
Scientific Research Applications
Chemistry: 3-hydroxy-5-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate in the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Comparison with Similar Compounds
3-hydroxybenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(trifluoromethyl)benzoic acid: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
4-hydroxy-3-(trifluoromethyl)benzoic acid: The position of the hydroxyl group is different, leading to variations in chemical behavior.
Uniqueness: The presence of both the hydroxyl and trifluoromethyl groups in 3-hydroxy-5-(trifluoromethyl)benzoic acid imparts unique chemical properties, such as increased acidity and enhanced reactivity in substitution reactions. These characteristics make it distinct from other similar compounds and valuable in specialized applications .
Properties
IUPAC Name |
3-hydroxy-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUOAPFXYPEEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382459 | |
Record name | 3-hydroxy-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-69-8 | |
Record name | 3-hydroxy-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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